![molecular formula C9H13ClN4 B1465291 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine CAS No. 1261350-37-1](/img/structure/B1465291.png)
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the following chemical formula: C9H13ClN4 . It belongs to the pyrimidine class of molecules and contains a chlorine atom at the 2-position and a methylpiperazine group at the 4-position of the pyrimidine ring .
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents. Nucleophilic attack on pyrimidines (such as 2,4-dichloro-6-phenylpyrimidine) using N-methylpiperazine results in highly regioselective C-4 substitution. The reaction proceeds favorably at the C-4 position, leading to the formation of 2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine. Additionally, reaction with N,N-dimethylethylenediamine yields an exclusive product .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring with a chlorine atom at the 2-position and a methylpiperazine group at the 4-position. The arrangement of atoms and bonds within the molecule determines its chemical properties and interactions .
Chemical Reactions Analysis
The highly electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. Starting from halopyrimidines, various substituents (aryl, alkyl, or heteroaryl groups) can be introduced at the 2- and 4-positions. In the case of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine , the C-4 position is generally preferred over C-2 for substitution. These reactions are crucial for modifying the compound’s properties and biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Regioselective Synthesis of Pyrimidine Derivatives
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Antibacterial and Antimicrobial Activities
Pyrimidines, including 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine, are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis of 4,6-Disubstituted Pyrimidines
There is interest in the synthesis of 4,6-disubstituted pyrimidines. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Synthesis of Novel Bis (2-(Pyrimidin-2-yl)ethoxy)alkanes
2-Chloropyrimidine was used in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .
Synthesis of 4′-(1,1′-(5-(2-Methoxyphenoxy)-[2,2′-Bipyrimidine]-4,6-Diyl) Bis (1 H -Pyrazol-3,1-Diyl)) Dianiline Fluorescent Dye
This compound is used in the synthesis of a specific fluorescent dye, which can be used in biosensors for protein assays .
Synthesis of Cis- and Trans-Octahydropyrrolo [2,3]pyridine Derivatives
2-Chloropyrimidine is also used in the synthesis of cis- and trans-octahydropyrrolo [2,3]pyridine derivatives .
properties
IUPAC Name |
2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-11-4-5-14(7)8-2-3-12-9(10)13-8/h2-3,7,11H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBNTDTXGFVJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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